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molecular formula C16H14N4OS B8495131 1-Benzothiazol-6-yl-3-(4-methylpyridin-3-yl)imidazolidin-2-one

1-Benzothiazol-6-yl-3-(4-methylpyridin-3-yl)imidazolidin-2-one

Cat. No. B8495131
M. Wt: 310.4 g/mol
InChI Key: GHGZEBQWFIPOQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
USRE045173E1

Procedure details

Using the same reaction conditions as in Example 14, 1-(4-methyl-pyridin-3-yl)-imidazolidin-2-one (I-14b: 150 mg, 0.847 mmol) was reacted with 6-iodo-benzothiazole (200.93 mg, 0.847 mmol), 1,4-dioxane (20 mL), copper iodide (16.135 mg, 0.0847 mmol), trans-1,2-diamino cyclohexane (0.03 mL, 0.254 mmol) and potassium carbonate (233.97 mg, 1.694 mmol) to afford the crude product. Purification by column chromatography on silica gel (1% MeOH in chloroform) afforded 130 mg of the product (49.6% yield).
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
200.93 mg
Type
reactant
Reaction Step Two
Quantity
0.03 mL
Type
reactant
Reaction Step Two
Quantity
233.97 mg
Type
reactant
Reaction Step Two
Quantity
16.135 mg
Type
catalyst
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
49.6%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[N:8]1[CH2:12][CH2:11][NH:10][C:9]1=[O:13].I[C:15]1[CH:23]=[CH:22][C:18]2[N:19]=[CH:20][S:21][C:17]=2[CH:16]=1.N[C@@H]1CCCC[C@H]1N.C(=O)([O-])[O-].[K+].[K+]>[Cu](I)I.O1CCOCC1>[S:21]1[C:17]2[CH:16]=[C:15]([N:10]3[CH2:11][CH2:12][N:8]([C:3]4[CH:4]=[N:5][CH:6]=[CH:7][C:2]=4[CH3:1])[C:9]3=[O:13])[CH:23]=[CH:22][C:18]=2[N:19]=[CH:20]1 |f:3.4.5|

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
CC1=C(C=NC=C1)N1C(NCC1)=O
Step Two
Name
Quantity
200.93 mg
Type
reactant
Smiles
IC1=CC2=C(N=CS2)C=C1
Name
Quantity
0.03 mL
Type
reactant
Smiles
N[C@H]1[C@@H](CCCC1)N
Name
Quantity
233.97 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
16.135 mg
Type
catalyst
Smiles
[Cu](I)I
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to afford the crude product
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel (1% MeOH in chloroform)

Outcomes

Product
Name
Type
product
Smiles
S1C=NC2=C1C=C(C=C2)N2C(N(CC2)C=2C=NC=CC2C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 130 mg
YIELD: PERCENTYIELD 49.6%
YIELD: CALCULATEDPERCENTYIELD 49.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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